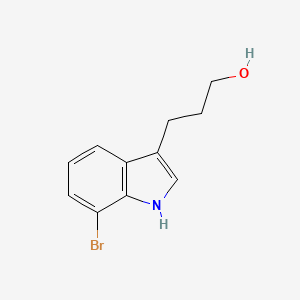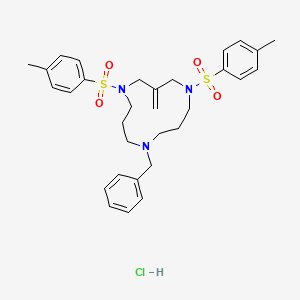
2h-1,3,2-Dioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,2-Dioxaphosphole is a heterocyclic compound containing phosphorus, oxygen, and carbon atoms. It is characterized by a five-membered ring structure with two oxygen atoms and one phosphorus atom. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2H-1,3,2-Dioxaphosphole typically involves the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. The reaction proceeds through the formation of 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane . The oxidation step can be carried out using dried ozone or molecular oxygen, and the product is purified by vacuum distillation.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process is designed to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,3,2-Dioxaphosphole undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Kukhtin–Ramirez reaction, which involves the formation of cage phosphoranes and their rearrangements . This reaction is monitored by NMR methods and involves a kinetically controlled [4+4]-cycloaddition.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include perfluorodiacetyl, ethanolamine, and hexafluoroacetone . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of organic solvents.
Major Products: The major products formed from the reactions of this compound include cage phosphoranes, spirophosphoranes, and cyclic phosphates
Applications De Recherche Scientifique
2H-1,3,2-Dioxaphosphole has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various reactions . In biology and medicine, it is studied for its potential use in drug delivery systems and as a biomaterial due to its biocompatibility and biodegradability . In industry, it is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mécanisme D'action
The mechanism of action of 2H-1,3,2-Dioxaphosphole involves its ability to form highly polarized and electron-deficient bonds. This property allows it to activate various organic substrates, including ketones, imines, and isocyanates . The compound’s reactivity is attributed to the significant n (N)–σ* (P–H) hyperconjugation and high π-electron delocalization . These interactions facilitate the formation of stable intermediates and enhance the compound’s catalytic ability.
Comparaison Avec Des Composés Similaires
- 1,3,2-Diazaphosphole
- 1,3,2-Dithiaphosphole
- 1,3,2-Dioxaphosphorinane
Comparison: 2H-1,3,2-Dioxaphosphole is unique due to its five-membered ring structure with two oxygen atoms and one phosphorus atom. Compared to 1,3,2-Diazaphosphole and 1,3,2-Dithiaphosphole, it exhibits different reactivity patterns and catalytic properties . The presence of oxygen atoms in the ring structure enhances its ability to participate in oxidation reactions and form stable intermediates. Additionally, this compound is more versatile in its applications, ranging from organic synthesis to industrial production .
Propriétés
Numéro CAS |
288-59-5 |
|---|---|
Formule moléculaire |
C2H3O2P |
Poids moléculaire |
90.02 g/mol |
Nom IUPAC |
1,3,2-dioxaphosphole |
InChI |
InChI=1S/C2H3O2P/c1-2-4-5-3-1/h1-2,5H |
Clé InChI |
HGLNEADZDZEOQO-UHFFFAOYSA-N |
SMILES canonique |
C1=COPO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)


![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)




